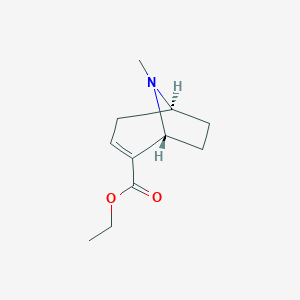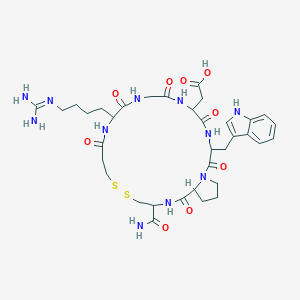
エチルエシゴニジン
概要
説明
Ecgonidine ethyl ester is a chemical compound derived from ecgonine, which is a tropane alkaloid. This compound is structurally related to cocaine and is often studied in the context of its metabolic pathways and potential applications in various fields. Ecgonidine ethyl ester is known for its unique chemical properties and its role as an intermediate in the synthesis of other compounds.
科学的研究の応用
Ecgonidine ethyl ester has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used as an intermediate in the synthesis of various tropane alkaloids and other related compounds. Its unique structure makes it a valuable starting material for the development of new chemical entities.
Biology: Ecgonidine ethyl ester is studied for its metabolic pathways and its role in the biotransformation of cocaine.
Medicine: Research on ecgonidine ethyl ester includes its potential therapeutic applications and its effects on the central nervous system. It is also investigated for its toxicological properties and its impact on human health.
Industry: In the industrial sector, ecgonidine ethyl ester is used in the production of pharmaceuticals and other chemical products. Its synthesis and purification are optimized for large-scale production.
作用機序
Target of Action
Ecgonidine ethyl ester is a derivative of ecgonine, which is a primary metabolite of cocaine Its parent compound, ecgonine, has been found to interact withnicotinic acetylcholine receptors .
Mode of Action
It’s known that in the presence of an agonist, inhibitors binding to the nicotinic acetylcholine receptors can change the ion channel equilibrium from the open-channel form towards the closed form . This suggests that ecgonidine ethyl ester might interact with its targets in a similar way, potentially leading to changes in the ion channel equilibrium.
Biochemical Pathways
It’s known that ecgonine and its derivatives are involved in the metabolism of cocaine . Cocaine is metabolized mostly hepatically into two main metabolites, ecgonine methyl ester and benzoylecgonine . Ecgonidine ethyl ester could potentially be involved in similar metabolic pathways.
Pharmacokinetics
It’s known that methylecgonidine, a related compound, has a relatively short half-life of 18–21 minutes, after which it is metabolized to ecgonidine . This suggests that ecgonidine ethyl ester might have similar ADME properties.
Result of Action
It’s known that ecgonine methyl ester, a related compound, has been suggested to have a beneficial effect on cognition . A single dose of ecgonine methyl ester was found to reverse scopolamine impairment, indicating involvement of acetylcholine receptors . This suggests that ecgonidine ethyl ester might have similar effects.
Action Environment
It’s known that the presence of alcohol can lead to the formation of ecgonidine ethyl ester from anhydroecgonine methyl ester . This suggests that the presence of certain substances in the environment might influence the formation and action of ecgonidine ethyl ester.
生化学分析
Biochemical Properties
Ecgonidine Ethyl Ester interacts with various enzymes and proteins in the body. It is a metabolite of cocaine, and may be used as a precursor for it . The toxicity of Ecgonidine Ethyl Ester is due to a partial agonist effect at M1 and M3 muscarinic receptors, leading to DNA fragmentation and neuronal death by apoptosis .
Cellular Effects
Ecgonidine Ethyl Ester has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Ecgonidine Ethyl Ester involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Ecgonidine Ethyl Ester change over time in laboratory settings. It has been observed that a single dose of Ecgonidine Ethyl Ester can reverse scopolamine impairment, indicating involvement of acetylcholine receptors . Longer-term treatment improved cognition in aged rats, with enhanced rates of learning in the absence of an exogenous cognition-impairing compound .
Dosage Effects in Animal Models
The effects of Ecgonidine Ethyl Ester vary with different dosages in animal models. A single dose of Ecgonidine Ethyl Ester reversed scopolamine impairment, indicating involvement of acetylcholine receptors .
Metabolic Pathways
Ecgonidine Ethyl Ester is involved in several metabolic pathways. It is metabolised (mostly hepatically) into two main metabolites, ecgonine methyl ester and benzoylecgonine .
準備方法
Synthetic Routes and Reaction Conditions: Ecgonidine ethyl ester can be synthesized through the esterification of ecgonidine with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of ecgonidine to its ethyl ester form.
Industrial Production Methods: In an industrial setting, the production of ecgonidine ethyl ester may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the pure compound.
化学反応の分析
Types of Reactions: Ecgonidine ethyl ester undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Hydrolysis: When subjected to acidic or basic hydrolysis, ecgonidine ethyl ester breaks down into ecgonidine and ethanol.
Oxidation: Oxidation reactions of ecgonidine ethyl ester can lead to the formation of carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert ecgonidine ethyl ester into its corresponding alcohol. Reducing agents such as lithium aluminum hydride are typically used for this purpose.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide, water, reflux conditions.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products:
Hydrolysis: Ecgonidine and ethanol.
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Corresponding alcohols.
類似化合物との比較
- Methylecgonidine
- Ecgonine methyl ester
- Benzoylecgonine
- Norcocaine
- Cocaethylene
特性
IUPAC Name |
ethyl (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-14-11(13)9-6-4-8-5-7-10(9)12(8)2/h6,8,10H,3-5,7H2,1-2H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQKCHQJQNRNHW-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCC2CCC1N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC[C@@H]2CC[C@H]1N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310346 | |
| Record name | Anhydroecgonine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73045-45-1 | |
| Record name | Anhydroecgonine ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73045-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anhydroecgonine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101310346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid, 8-methyl-, ethyl ester, (1R,5S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Anhydroecgonine ethyl ester | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK68KDX4WF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)



![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)


